Methylnaphthidate

Description

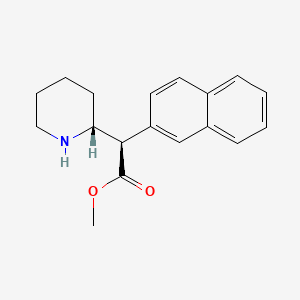

Structure

2D Structure

3D Structure

Properties

CAS No. |

231299-82-4 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate |

InChI |

InChI=1S/C18H21NO2/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3/t16-,17-/m1/s1 |

InChI Key |

DNRNSIJBSCBESJ-IAGOWNOFSA-N |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Methylnaphthidate (HDMP-28)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnaphthidate (also known as HDMP-28) is a synthetic stimulant of the substituted phenidate chemical class. It is a structural analog of the widely prescribed attention-deficit/hyperactivity disorder (ADHD) medication, methylphenidate. While research into this compound is not as extensive as that for its parent compound, available data indicates that it is a potent psychoactive substance with a distinct pharmacological profile. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interactions with monoamine transporters. The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action of this compound is the inhibition of monoamine transporters. Specifically, it functions as a triple reuptake inhibitor, targeting the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[1] By blocking these transporters, this compound increases the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

Structural Basis for Activity

This compound's structure, which features a naphthalene (B1677914) ring in place of the phenyl ring found in methylphenidate, is key to its potent and broad activity. This structural modification significantly influences its binding affinity at the monoamine transporters.

Quantitative Analysis of Transporter Binding Affinities

The binding affinities of this compound and its isomers for the dopamine and serotonin transporters have been characterized in vitro. The following table summarizes the available quantitative data, providing a comparative view of its potency.

| Compound | Transporter | Kᵢ (nM) |

| threo-(±)-Methylnaphthidate (HDMP-28) | DAT | 13.2 |

| SERT | 105 | |

| erythro-(±)-Methylnaphthidate | DAT | 158 |

| SERT | 138 |

Data sourced from Davies et al. (2004).

Notably, the threo isomer of this compound exhibits a significantly higher affinity for the dopamine transporter compared to its erythro counterpart. Both isomers, however, demonstrate a notable affinity for the serotonin transporter, a characteristic that distinguishes this compound from many other methylphenidate analogs. This dual action on both dopamine and serotonin pathways suggests a complex pharmacological profile that could translate to a unique spectrum of psychoactive effects.

Signaling Pathways

The inhibition of monoamine transporters by this compound initiates a cascade of downstream signaling events. The elevated levels of dopamine, norepinephrine, and serotonin in the synapse lead to increased activation of their respective postsynaptic receptors.

Signaling pathway of this compound's action.

Experimental Protocols

The following is a representative protocol for a radioligand binding assay used to determine the binding affinities of compounds like this compound for monoamine transporters. This methodology is based on standard practices in the field.

Radioligand Binding Assay for DAT and SERT

1. Preparation of Synaptosomal Membranes:

-

Rodent brains (e.g., rat striatum for DAT, brainstem for SERT) are dissected and homogenized in ice-cold sucrose (B13894) buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the synaptosomal membranes.

-

The pellet is resuspended in an appropriate assay buffer.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed volume of the synaptosomal membrane preparation.

-

A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

For determination of non-specific binding, a high concentration of a known potent inhibitor for the respective transporter is added to a set of wells.

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.

3. Termination and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is then quantified using liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

-

The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow for a radioligand binding assay.

Conclusion

This compound (HDMP-28) is a potent triple monoamine reuptake inhibitor with high affinity for the dopamine, norepinephrine, and serotonin transporters. Its unique pharmacological profile, particularly its significant interaction with the serotonin transporter, distinguishes it from its parent compound, methylphenidate. Further research is warranted to fully elucidate the in vivo effects and therapeutic potential of this compound. The data and protocols presented in this guide are intended to serve as a foundational resource for scientists and researchers in the field of pharmacology and drug development.

References

The Pharmacological Profile of HDMP-28: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDMP-28, also known as methylnaphthidate, is a synthetic stimulant and a structural analog of methylphenidate. It is characterized as a potent triple reuptake inhibitor, targeting the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This technical guide provides a comprehensive overview of the pharmacological profile of HDMP-28, summarizing its binding affinity, mechanism of action, and available in vitro data. The document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

HDMP-28 is a piperidine-based stimulant that has gained attention in the scientific community for its potent activity as a monoamine reuptake inhibitor.[1] Structurally, it is a derivative of methylphenidate where the phenyl group is replaced by a naphthalene (B1677914) moiety. This structural modification significantly influences its pharmacological properties, leading to a distinct binding profile compared to its parent compound. As a triple reuptake inhibitor, HDMP-28 has the potential to modulate the synaptic concentrations of dopamine, norepinephrine, and serotonin, neurotransmitters critically involved in various physiological and pathological processes.

Mechanism of Action

The primary mechanism of action of HDMP-28 is the inhibition of the dopamine, norepinephrine, and serotonin transporters. By binding to these transporters, HDMP-28 blocks the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.

Signaling Pathway of a Triple Reuptake Inhibitor

The enhanced neurotransmitter levels in the synapse due to the action of a triple reuptake inhibitor like HDMP-28 lead to the activation of various downstream signaling pathways. The following diagram illustrates the general mechanism.

Caption: General signaling pathway of a triple reuptake inhibitor like HDMP-28.

Binding Affinity

HDMP-28 exhibits a high affinity for the serotonin transporter (SERT), and it is also known to be a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] For many analogs of HDMP-28, the binding affinity follows the order of DAT > NET >> SERT. While specific Ki values for DAT and NET for HDMP-28 are not consistently reported in publicly available literature, the known Ki for SERT provides a key data point.

Table 1: Binding Affinity of HDMP-28 for Monoamine Transporters

| Transporter | Ligand | Ki (nM) | Source |

| Serotonin Transporter (SERT) | HDMP-28 | 105 | [2] |

| Dopamine Transporter (DAT) | HDMP-28 | Not explicitly reported | - |

| Norepinephrine Transporter (NET) | HDMP-28 | Not explicitly reported | - |

Note: The lack of explicit Ki values for DAT and NET in readily available literature is a current data gap.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing HDMP-28 are not extensively published. However, based on common methodologies for characterizing similar compounds, the following outlines the likely experimental designs.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of a compound for its target transporters.

Objective: To determine the in vitro binding affinity of HDMP-28 for DAT, NET, and SERT.

Workflow Diagram:

Caption: A typical workflow for a competitive radioligand binding assay.

Detailed Methodology (General Protocol):

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The protein concentration of the membrane preparation is determined.

-

Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (HDMP-28).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of HDMP-28 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Metabolism Study

A study has been conducted on the metabolism of HDMP-28, providing insights into its biotransformation.[3]

Objective: To identify the metabolites of HDMP-28 using in vitro models.

Experimental Models:

-

Equine liver microsomes

-

Cunninghamella elegans (a fungus known for its ability to metabolize drugs in a manner similar to mammals)

Methodology Outline:

-

Incubation: HDMP-28 is incubated with either equine liver microsomes in the presence of NADPH or with cultures of Cunninghamella elegans.

-

Extraction: After incubation, the samples are processed to extract the parent drug and its metabolites.

-

Analysis: The extracts are analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the chemical structures of the metabolites.

Concluding Remarks

HDMP-28 is a potent triple reuptake inhibitor with a high affinity for the serotonin transporter and significant, though not fully quantified in public literature, activity at the dopamine and norepinephrine transporters. Its pharmacological profile suggests it has the potential to broadly impact monoaminergic neurotransmission. Further research is required to fully elucidate its binding affinities for DAT and NET, its in vivo effects on neurotransmitter levels, and its behavioral pharmacology. The information presented in this guide, based on the currently available data, provides a foundational understanding for scientists and researchers interested in the further development and characterization of this compound.

References

The Synthesis and Chemical Properties of Methylnaphthidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methylnaphthidate, also known as HDMP-28, is a synthetic stimulant and a structural analog of methylphenidate (Ritalin).[1][2][3] Its distinct chemical structure, featuring a naphthalene (B1677914) moiety in place of the phenyl group, confers unique pharmacological properties, setting it apart from its well-known counterpart.[1][2][3] This technical guide provides an in-depth overview of the synthesis, chemical properties, and pharmacological profile of this compound, tailored for professionals in the fields of chemistry, pharmacology, and drug development.

Chemical Properties and Pharmacological Profile

This compound is classified as a substituted phenidate.[1] The core structural difference between this compound and methylphenidate is the substitution of the phenyl ring with a naphthalene group.[1][3] This modification significantly influences its interaction with monoamine transporters.

Pharmacologically, this compound functions as a monoamine reuptake inhibitor.[1][3] Unlike methylphenidate, which primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI)[4][5][6], this compound exhibits a broader spectrum of activity. It is considered a triple reuptake inhibitor, effectively blocking the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][3] This broader activity profile is attributed to its appreciable effects on serotonin reuptake, a characteristic not typically observed in other methylphenidate analogs.[1] The increased affinity for the serotonin transporter suggests a different subjective and physiological effects profile compared to traditional dopaminergic stimulants.[1]

| Property | Data | Reference |

| Chemical Formula | C18H21NO2 | [2] |

| Systematic Name | Methyl (naphthalen-2-yl)(piperidin-2-yl)acetate | [3] |

| Synonyms | HDMP-28 | [1][2][3] |

| Psychoactive Class | Stimulant | [1][3] |

| Chemical Class | Naphthidate, Piperidine | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through methods analogous to those used for methylphenidate and its derivatives. A prominent and direct method involves the rhodium(II)-catalyzed intermolecular C-H insertion of a methyl aryldiazoacetate with N-Boc-piperidine.[7][8] This approach allows for the creation of both racemic and enantioenriched analogs, depending on the specific rhodium catalyst used.[7][8]

An alternative synthetic strategy, detailed in patents for methylphenidate synthesis, involves the esterification of the corresponding amino acid (in this case, 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetic acid) with methanol (B129727) in the presence of an acid and a water sequestrant, such as trimethyl orthoacetate.[9][10]

Experimental Protocol: Rhodium-Catalyzed Synthesis

This protocol is a representative example based on established methods for analogous compounds.

Materials:

-

Methyl 2-diazo-2-(naphthalen-2-yl)acetate

-

N-Boc-piperidine

-

Dirhodium tetraacetate [Rh2(OAc)4] or a chiral dirhodium tetraprolinate derivative (for enantioselective synthesis)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

C-H Insertion Reaction:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyl 2-diazo-2-(naphthalen-2-yl)acetate and an excess of N-Boc-piperidine in anhydrous dichloromethane.

-

Add a catalytic amount of the rhodium(II) catalyst (e.g., dirhodium tetraacetate).

-

Stir the reaction mixture at room temperature until the diazo compound is consumed (monitor by TLC).

-

-

Work-up and Purification of the Boc-Protected Intermediate:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to isolate the N-Boc-protected this compound.

-

-

Deprotection:

-

Dissolve the purified N-Boc-protected intermediate in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

-

-

Final Work-up and Isolation:

-

Neutralize the reaction mixture by carefully adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by an additional column chromatography or crystallization.

-

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final product and for separating diastereomers and enantiomers.[11][12][13][14]

Protocol for Diastereomeric Separation:

-

Column: A C18 reversed-phase column is commonly used.[15]

-

Mobile Phase: A mixture of methanol and water is often effective for separating diastereomers of related compounds.[15] The exact ratio should be optimized.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm).[15]

-

Derivatization (for enhanced separation): In some cases, derivatization with a chiral or non-chiral agent can improve the separation of stereoisomers.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound.

Protocol:

-

GC Column: A non-polar capillary column, such as one coated with dimethylpolysiloxane, is suitable.[16]

-

Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 100°C and ramping up to 300°C.[16]

-

Injector: Split mode injection at a high temperature (e.g., 280°C) is typical.[16]

-

MS Detector: Electron ionization (EI) at 70 eV is standard.[16] The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed chemical structure of the molecule. The spectra of this compound would be expected to show characteristic signals for the naphthalene, piperidine, and methyl ester groups.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl group.

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action: Monoamine Transporter Inhibition

Caption: Inhibition of monoamine transporters by this compound.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. HDMP-28 - Wikipedia [en.wikipedia.org]

- 3. getchems.com [getchems.com]

- 4. Methylphenidate - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2010080787A1 - Synthesis of methylphenidate and analogs thereof - Google Patents [patents.google.com]

- 10. US8283472B2 - Synthesis of methylphenidate and analogs thereof - Google Patents [patents.google.com]

- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. raggeduniversity.co.uk [raggeduniversity.co.uk]

Methylnaphthidate: A Technical Guide to its Function as a Triple Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylnaphthidate (HDMP-28) is a synthetic stimulant and a structural analog of methylphenidate. It functions as a triple reuptake inhibitor (TRI), exhibiting affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This distinguishes it from many other methylphenidate analogs, which primarily act as norepinephrine-dopamine reuptake inhibitors with negligible affinity for SERT. The compound's ability to modulate all three major monoamine neurotransmitter systems—dopamine, norepinephrine, and serotonin—suggests a complex pharmacological profile with potential therapeutic applications and a unique spectrum of physiological and psychological effects. This document provides a comprehensive technical overview of the core pharmacology of this compound as a triple reuptake inhibitor, including its binding affinities, the experimental protocols used to determine these interactions, and a visualization of its mechanism of action.

Introduction

This compound, also known as HDMP-28, is a piperidine-based stimulant that has gained attention within the research community for its distinct pharmacological profile. Structurally, it is characterized by the substitution of the phenyl ring of methylphenidate with a naphthalene (B1677914) group.[1] This modification significantly alters its interaction with monoamine transporters, leading to potent inhibition of not only DAT and NET but also SERT.[2] This triple reuptake inhibition profile suggests that this compound may have a broader range of effects compared to traditional stimulants and could be a valuable tool for research into the roles of the monoaminergic systems in various neurological and psychiatric conditions.

Quantitative Data: Binding Affinities and Potencies

The defining characteristic of this compound as a triple reuptake inhibitor is its binding affinity for DAT, NET, and SERT. The following table summarizes the available quantitative data for this compound and its close structural analog, ethylnaphthidate (B1156338), providing a comparative view of their potencies at the three monoamine transporters. The data for ethylnaphthidate is included as a close surrogate due to the limited availability of complete binding data for this compound in a single study.

| Compound | Transporter | Ki (nM) | IC50 (nM) | Reference |

| This compound (HDMP-28) | SERT | 105 | - | [Davies et al., 2004] |

| Ethylnaphthidate | DAT | 26 | 340 | [Liechti et al., 2017] |

| NET | 220 | 420 | [Liechti et al., 2017] | |

| SERT | - | 1700 | [Liechti et al., 2017] |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The quantitative data presented above were determined using established in vitro pharmacological assays. The following sections detail the typical methodologies employed for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To quantify the affinity of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

General Protocol:

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured and harvested.

-

The cells are homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellets are washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a specific radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

For DAT: [3H]WIN 35,428 is commonly used as the radioligand.

-

For NET: [3H]Nisoxetine is a frequently used radioligand.

-

For SERT: [3H]Citalopram or [3H]Paroxetine are common choices for radioligands.

-

-

Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter (e.g., cocaine for DAT).

-

The plates are incubated to allow the binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

Following incubation, the membranes are rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays are functional assays that measure the ability of a compound to inhibit the transport of a neurotransmitter into a cell.

Objective: To determine the potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin.

General Protocol:

-

Cell Culture:

-

HEK293 cells stably expressing the human DAT, NET, or SERT are grown in 96-well plates.

-

-

Uptake Inhibition Assay:

-

The cells are pre-incubated with varying concentrations of the test compound (this compound).

-

A radiolabeled neurotransmitter is then added to each well:

-

For DAT: [3H]Dopamine

-

For NET: [3H]Norepinephrine

-

For SERT: [3H]Serotonin

-

-

The cells are incubated for a short period to allow for neurotransmitter uptake.

-

-

Detection and Data Analysis:

-

The uptake process is terminated by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The IC50 value, representing the concentration of this compound that inhibits 50% of the neurotransmitter uptake, is determined by non-linear regression analysis of the concentration-response curve.

-

Visualization of Mechanism and Workflow

To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.

References

In Vitro Metabolism of Methylnaphthidate (HDMP-28): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylnaphthidate (HDMP-28), a potent dopamine (B1211576) reuptake inhibitor, is a synthetic stimulant with a chemical structure analogous to methylphenidate. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the current knowledge on the in vitro metabolism of this compound, drawing from available literature. Due to the limited specific data on this compound, this guide also incorporates established principles and methodologies from the broader field of in vitro drug metabolism studies and leverages data from structurally related compounds to provide a predictive outlook. The primary metabolic pathways identified involve oxidation, hydrolysis, and conjugation.

Introduction

This compound, also known as HDMP-28, is a psychostimulant that has demonstrated greater potency in dopamine reuptake inhibition and a longer half-life compared to methylphenidate[1]. As with any novel therapeutic candidate, a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties is a prerequisite for clinical development. In vitro metabolism studies are a cornerstone of this characterization, providing early insights into metabolic stability, identifying key metabolites, and elucidating the enzymes responsible for biotransformation. This guide synthesizes the available data on the in vitro metabolism of this compound and provides detailed experimental protocols to aid researchers in this field.

Metabolic Pathways of this compound

The metabolism of this compound has been investigated in vitro using equine liver microsomes and the microbial model Cunninghamella elegans[1]. These studies have revealed a complex metabolic landscape involving both Phase I and Phase II biotransformations. A comprehensive analysis identified 31 metabolites, comprising 22 Phase I and 9 Phase II products[1].

The primary metabolic pathways identified are:

-

Hydroxylation: The addition of hydroxyl groups to the naphthalene (B1677914) ring system is a major metabolic route.

-

Hydrogenation: Saturation of the naphthalene ring is another observed Phase I transformation.

-

Hydrolysis: Cleavage of the methyl ester group, analogous to the metabolism of methylphenidate to ritalinic acid, is a predicted and observed pathway.

-

Glucuronidation: Conjugation with glucuronic acid represents a significant Phase II metabolic pathway, facilitating the excretion of metabolites[1].

While the metabolism of the structurally similar methylphenidate is dominated by carboxylesterase 1 (CES1) with minimal involvement of cytochrome P450 (CYP) enzymes, the naphthalene moiety of this compound suggests a potentially greater role for CYP-mediated oxidation[2][3].

Below is a DOT script for a diagram illustrating the generalized metabolic pathways of this compound.

Caption: Generalized metabolic pathways of this compound.

Quantitative Analysis of In Vitro Metabolism

Currently, there is a lack of publicly available quantitative data on the in vitro metabolism of this compound. To address this, researchers can employ standard in vitro methodologies to determine key kinetic parameters. The following tables are templates for organizing and presenting such quantitative data once generated.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |

| In Vitro Hepatic Clearance (CLh, mL/min/kg) | Data not available |

Table 2: Metabolite Formation in Human Liver Microsomes (Incubation at 1 µM this compound for 60 min)

| Metabolite | Peak Area Response (%) | Proposed Biotransformation |

| Hydroxylated Metabolite 1 | Data not available | Hydroxylation |

| Hydrogenated Metabolite 1 | Data not available | Hydrogenation |

| Hydrolyzed Metabolite (Naphthidate Acid) | Data not available | Hydrolysis |

| Glucuronide Conjugate 1 | Data not available | Glucuronidation |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro metabolism experiments that can be adapted for the study of this compound. These are based on established methodologies in the field.

Metabolic Stability in Human Liver Microsomes

This experiment determines the rate of disappearance of the parent drug when incubated with human liver microsomes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Add this compound to the incubation mixture (final concentration, e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

Below is a DOT script for the experimental workflow for metabolic stability assessment.

Caption: Workflow for metabolic stability assay.

Metabolite Identification and Profiling

This experiment aims to identify the metabolites formed from this compound.

Materials:

-

Same as for metabolic stability.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Follow steps 1-4 from the metabolic stability protocol.

-

Incubate for a fixed time point (e.g., 60 minutes).

-

Quench the reaction and process the sample as described previously.

-

Analyze the supernatant using high-resolution LC-MS/MS.

-

Process the data using metabolite identification software to detect potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Compare the metabolite profiles across different in vitro systems (e.g., human, rat, dog microsomes) to assess interspecies differences.

Below is a DOT script for the metabolite identification workflow.

Caption: Workflow for metabolite identification.

Reaction Phenotyping

This experiment identifies the specific enzymes (e.g., CYP or UGT isoforms) responsible for the metabolism of this compound.

Materials:

-

This compound

-

Pooled Human Liver Microsomes

-

Recombinant human CYP or UGT enzymes

-

Specific chemical inhibitors for CYP/UGT isoforms

-

Appropriate cofactors (NADPH for CYPs, UDPGA for UGTs)

Procedure:

-

Chemical Inhibition Assay: Incubate this compound with HLM in the presence and absence of specific chemical inhibitors for various CYP and UGT isoforms. A significant decrease in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.

-

Recombinant Enzyme Assay: Incubate this compound with individual recombinant human CYP or UGT enzymes to directly assess which isoforms can metabolize the compound.

-

Analyze the formation of metabolites by LC-MS/MS.

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. High-resolution mass spectrometry (HRMS) is particularly valuable for metabolite identification as it provides accurate mass measurements, enabling the determination of elemental compositions.

General LC-MS/MS Parameters for this compound Analysis:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol (B129727) with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for this class of compounds.

-

Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis and full scan or product ion scan for qualitative analysis and metabolite identification.

Conclusion and Future Directions

The in vitro metabolism of this compound is characterized by a variety of Phase I and Phase II reactions, including hydroxylation, hydrogenation, hydrolysis, and glucuronidation, as demonstrated in equine liver microsomes and Cunninghamella elegans[1]. However, a significant data gap exists regarding its metabolism in human-derived systems and the quantitative aspects of metabolite formation.

For drug development professionals, it is imperative to conduct further studies using human liver microsomes, hepatocytes, and recombinant enzymes to:

-

Quantify the metabolic stability of this compound in human systems.

-

Identify and quantify the major human metabolites.

-

Determine the specific CYP, UGT, and carboxylesterase enzymes involved in its metabolism.

-

Assess the potential for drug-drug interactions.

The protocols and frameworks provided in this guide offer a robust starting point for researchers to undertake these critical investigations, which will be essential for the successful clinical development of this compound.

References

- 1. Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Neurochemical Effects of Methylnaphthidate (HDMP-28)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylnaphthidate (HDMP-28) is a potent psychoactive compound structurally related to methylphenidate. Emerging research has identified it as a triple reuptake inhibitor, targeting the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). This guide provides a comprehensive overview of the neurochemical effects of this compound, presenting quantitative binding affinity data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant experimental workflows. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of therapeutics targeting monoamine transporter systems.

Introduction

This compound, also known as HDMP-28, is a synthetic stimulant that has gained attention in both recreational drug markets and scientific research.[1] As an analog of methylphenidate, a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), this compound exhibits a distinct neurochemical profile.[2] Its primary mechanism of action involves the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[3] Unlike many of its analogs that are selective for DAT and NET, this compound demonstrates significant affinity for SERT, classifying it as a triple reuptake inhibitor.[3] This property suggests a complex pharmacological profile with potential implications for mood and behavior that differ from traditional stimulants. This guide aims to consolidate the current understanding of this compound's neurochemical effects to facilitate further research and development.

Quantitative Neurochemical Data

The affinity of this compound for monoamine transporters is a critical determinant of its psychoactive effects. The following table summarizes the available quantitative data on its binding affinity. For comparative context, data for its close analog, Ethylnaphthidate, is also included.

| Compound | Transporter | Parameter | Value (nM) | Reference |

| This compound (rel-HDMP 28 hydrochloride) | SERT | K_i | 105 | |

| Ethylnaphthidate | DAT | IC_50 | 34 | |

| Ethylnaphthidate | NET | IC_50 | 42 | |

| Ethylnaphthidate | SERT | IC_50 | 1700 |

Note: As of the latest literature review, specific K_i or IC_50 values for this compound at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) have not been formally published in peer-reviewed journals. The compound is qualitatively described as a potent dopamine reuptake inhibitor.[3]

Experimental Protocols

The characterization of this compound's neurochemical profile relies on established in vitro assays. The following sections detail the methodologies for two key experimental approaches.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (K_i) of this compound for DAT, NET, and SERT.

Objective: To quantify the affinity of a test compound (this compound) for monoamine transporters by measuring its ability to displace a specific radioligand.

Materials:

-

Biological Material: Rat brain tissue (striatum for DAT, frontal cortex for NET, brainstem for SERT) or cell lines expressing the human recombinant transporters (e.g., HEK293 cells).

-

Radioligands:

-

For DAT: [³H]WIN 35,428

-

For NET: [³H]Nisoxetine

-

For SERT: [³H]Citalopram or [³H]Paroxetine

-

-

Test Compound: this compound hydrochloride

-

Non-specific Binding Control: A high concentration of a known non-selective monoamine reuptake inhibitor (e.g., 10 µM cocaine or 1 µM mazindol).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well microplates, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Dissect the specific brain region of interest on ice.

-

Homogenize the tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL, determined by a protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, radioligand at a concentration near its K_d, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubate the plates at room temperature (or 4°C) for 60-120 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC_50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assay

This protocol describes a method to measure the functional potency of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Objective: To determine the IC_50 of a test compound (this compound) for the inhibition of monoamine neurotransmitter uptake.

Materials:

-

Biological Material: Freshly prepared rat brain synaptosomes (as described in section 3.1).

-

Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Test Compound: this compound hydrochloride.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) containing 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 25 mM HEPES, and 10 mM glucose.

-

Equipment: Water bath, 96-well microplates, cell harvester, scintillation counter.

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from the relevant brain regions as described in the radioligand binding assay protocol.

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosome preparation with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding the respective [³H]neurotransmitter at a final concentration near its K_m for uptake.

-

Allow the uptake to proceed for a short period (typically 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.

-

-

Quantification and Analysis:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Define non-specific uptake as the radioactivity accumulated in the presence of a high concentration of a known potent uptake inhibitor (e.g., 10 µM cocaine).

-

Calculate the percentage of specific uptake at each this compound concentration.

-

Determine the IC_50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Visualizations

The following diagrams illustrate the neurochemical mechanism of this compound and a typical experimental workflow for its characterization.

References

HDMP-28: A Technical Guide to its Binding Affinity at Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDMP-28, also known as methylnaphthidate, is a synthetic stimulant and a structural analog of methylphenidate (Ritalin). It is characterized by the substitution of the phenyl group in methylphenidate with a naphthalene (B1677914) moiety.[1][2] This structural modification significantly alters its pharmacological profile, establishing HDMP-28 as a potent triple reuptake inhibitor with high affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[3] This document provides an in-depth technical overview of the binding affinity of HDMP-28 at these three critical monoamine transporters, including quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.

Binding Affinity of HDMP-28 at DAT, NET, and SERT

The affinity of a compound for a transporter is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. HDMP-28 has been demonstrated to be a potent inhibitor at all three major monoamine transporters.

| Transporter | Binding Affinity (Ki) | Reference |

| Dopamine Transporter (DAT) | 15 nM | [3] |

| Norepinephrine Transporter (NET) | Not Reported | - |

| Serotonin Transporter (SERT) | 105 nM | [3][4] |

Note: While a specific Ki value for NET was not reported in the primary literature, HDMP-28 is recognized as a potent norepinephrine reuptake inhibitor.

Experimental Protocols

The binding affinities of HDMP-28 were determined using in vitro radioligand binding assays. The following is a detailed description of the methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are a standard method for quantifying the interaction of a ligand with a receptor or transporter. These assays involve the use of a radiolabeled compound (radioligand) that specifically binds to the target. The affinity of a test compound, such as HDMP-28, is determined by its ability to compete with the radioligand for binding to the transporter.

a) Preparation of Brain Tissue Homogenates:

-

Rodent brains (e.g., rat or mouse) are dissected to isolate specific regions rich in the transporters of interest.

-

Striatum: Rich in DAT.

-

Frontal Cortex: Rich in NET.

-

Brainstem: Rich in SERT.

-

-

The isolated tissues are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the transporters.

-

The membrane pellet is washed and resuspended in the assay buffer.

b) Competitive Binding Assay:

-

The membrane homogenates are incubated in assay tubes containing:

-

A fixed concentration of a specific radioligand:

-

For DAT: [3H]WIN 35,428

-

For NET: [3H]Nisoxetine

-

For SERT: [3H]Paroxetine

-

-

Varying concentrations of the unlabeled test compound (HDMP-28).

-

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

c) Data Analysis:

-

The data are analyzed using non-linear regression to generate a competition curve.

-

The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the transporter.

-

Visualizations

Experimental Workflow for Radioligand Binding Assay

References

The Pharmacokinetics of Methylnaphthidate (HDMP-28) in Animal Models: An In-depth Technical Guide

Disclaimer: Direct, quantitative in vivo pharmacokinetic data for methylnaphthidate (HDMP-28) in animal models is limited in publicly available scientific literature. Therefore, this guide leverages available data on its parent compound, methylphenidate (MPH), and in vitro studies of this compound to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound (HDMP-28) is a potent synthetic stimulant structurally related to methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD). HDMP-28 is characterized by the substitution of the phenyl group in methylphenidate with a naphthalene (B1677914) group.[1] This structural modification results in a compound that is a potent dopamine (B1211576) reuptake inhibitor, reported to be several times more potent than methylphenidate.[1] Despite its high potency and emergence as a designer drug, a comprehensive in vivo pharmacokinetic profile in animal models has not yet been published.

This technical guide aims to summarize the current understanding of the pharmacokinetics of this compound, drawing parallels with and providing detailed data on methylphenidate. It will cover available data on potency and metabolism, present detailed experimental protocols for preclinical pharmacokinetic studies, and provide visualizations of its mechanism of action and experimental workflows.

Pharmacokinetic Profile

The in vivo pharmacokinetic parameters of this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), have not been extensively reported in animal models. However, its potency and metabolism have been subjects of recent investigation.

Potency and Duration of Action

This compound is recognized as a potent dopamine reuptake inhibitor with a potency several times greater than that of methylphenidate. While some sources describe it as having a short duration of action, a recent study suggests it surpasses methylphenidate in both dopamine reuptake inhibition and half-life.[1] This discrepancy highlights the need for definitive in vivo pharmacokinetic studies.

In Vitro Metabolism

A 2024 study on the in vitro metabolism of HDMP-28 using equine liver microsomes and the fungus Cunninghamella elegans identified 31 metabolites (22 phase I and 9 phase II).[2] The primary metabolic pathways included hydroxylation, hydrogenation, and hydrolysis of the methyl ester group.[2] Glucuronide conjugates were also detected.[2] It is important to note that in vitro metabolism may not fully reflect the in vivo metabolic pathways in common laboratory animal models.[2]

Pharmacokinetics of Methylphenidate in Animal Models

Due to the lack of data for this compound, the pharmacokinetic parameters of methylphenidate in rats and monkeys are presented below for comparative purposes. These values can serve as a baseline for designing and interpreting future studies on this compound.

Table 1: Pharmacokinetic Parameters of Methylphenidate in Animal Models

| Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (hr) | Bioavailability (%) | Reference |

| Rat | 0.15 mg/kg (oral) | 3.5 ± 0.4 | 2.2 | 19 | [3][4] |

| Rat | 0.3 mg/kg (oral) | 7.8 ± 0.8 | 2.2 | - | [3][4] |

| Rat | 4/10 mg/kg (oral dual-dose drinking) | ~8 | - | - | [5][6] |

| Rat | 30/60 mg/kg (oral dual-dose drinking) | ~30 | - | - | [5][6] |

| Monkey | 0.15 mg/kg (oral) | - | - | 22 | [3][4] |

| Monkey | 0.3 mg/kg (oral) | - | - | - | [3][4] |

Data are presented as mean ± S.E. where available.

Experimental Protocols

This section outlines a detailed methodology for a typical pharmacokinetic study of a methylphenidate analog like this compound in a rat model, based on established protocols for methylphenidate.

Animal Model

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 250-300g.

-

Housing: Single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except for fasting prior to drug administration if required by the study design.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Drug Administration

-

Formulation: this compound hydrochloride dissolved in sterile saline or another appropriate vehicle.

-

Route of Administration: Oral (gavage), intravenous (via a cannulated tail vein), or intraperitoneal injection.

-

Dose Selection: Based on preliminary dose-ranging studies to determine a dose that yields plasma concentrations suitable for analytical detection without causing significant adverse effects. For a compound with potency several times that of methylphenidate, initial doses might be in the range of 0.1-1.0 mg/kg.

Blood Sampling

-

Procedure: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. For an intravenous dose, typical time points might be 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. For oral administration, time points could be 0, 15, 30, 60, 90, 120, 240, 480, and 1440 minutes post-dose.

-

Method: Blood is collected from a cannulated jugular or carotid artery, or via tail-vein sampling, into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of small molecules like this compound in biological matrices.[2][7]

-

Sample Preparation: A protein precipitation or liquid-liquid extraction method would be employed to extract this compound and an appropriate internal standard from the plasma samples.[8]

-

Chromatography: Separation is typically achieved on a C18 or similar reverse-phase column.[8]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Validation: The analytical method must be validated according to regulatory guidelines, establishing its linearity, accuracy, precision, selectivity, and stability.

Mandatory Visualizations

Signaling Pathway

This compound, like methylphenidate, is believed to exert its stimulant effects primarily by blocking the dopamine transporter (DAT), thereby increasing the concentration of dopamine in the synaptic cleft.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in an animal model.

Conclusion

This compound (HDMP-28) is a potent analog of methylphenidate with significant interest in the fields of pharmacology and drug development. However, there is a notable gap in the scientific literature regarding its in vivo pharmacokinetic properties in animal models. The available data indicates high potency as a dopamine reuptake inhibitor and suggests a complex metabolic profile.

To fully characterize the pharmacokinetic profile of this compound, further in vivo studies in standard animal models such as rats and mice are essential. Such studies should aim to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and bioavailability) following various routes of administration. A thorough understanding of its pharmacokinetics is crucial for interpreting pharmacodynamic and toxicological data and for assessing its potential for therapeutic development or its abuse liability. The protocols and comparative data provided in this guide offer a foundational framework for researchers embarking on such investigations.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of methylphenidate in man, rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

HDMP-28: An In-Depth Technical Guide for Researchers

An Overview of a Potent Monoamine Reuptake Inhibitor

HDMP-28, also known as methylnaphthidate, is a synthetic stimulant and research chemical belonging to the piperidine (B6355638) class. Structurally, it is an analog of the widely prescribed attention-deficit/hyperactivity disorder (ADHD) medication, methylphenidate (Ritalin), distinguished by the substitution of methylphenidate's phenyl ring with a naphthalene (B1677914) group.[1][2] This structural modification confers a distinct pharmacological profile, positioning HDMP-28 as a potent triple reuptake inhibitor with high affinity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[1]

This technical guide provides a comprehensive overview of HDMP-28, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing key pathways and workflows. It is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands and novel psychoactive substances.

Core Pharmacological Data

The primary mechanism of action of HDMP-28 is the inhibition of monoamine reuptake, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.[2][3] This action is believed to underlie its stimulant effects. The binding affinities of HDMP-28 for the human monoamine transporters have been characterized in vitro, and the available quantitative data is summarized in the table below.

| Transporter | Parameter | Value (nM) | Reference |

| Dopamine Transporter (DAT) | Ki | 83.9 | [1] |

| Serotonin Transporter (SERT) | Ki | 105 | [4][5] |

| Norepinephrine Transporter (NET) | Data Not Available | - |

Note: A specific Ki or IC50 value for the norepinephrine transporter (NET) was not available in the reviewed literature. However, HDMP-28 is widely characterized as a triple reuptake inhibitor, implying significant affinity for NET.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of HDMP-28 and its analogs. These protocols are based on established techniques in the field of pharmacology and medicinal chemistry.

In Vitro Monoamine Transporter Binding Assays

The binding affinities of HDMP-28 and its analogs to the dopamine and serotonin transporters were determined using radioligand binding assays. The following is a generalized protocol based on the methodologies described in the primary literature.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radioligands: [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]citalopram or [3H]paroxetine (for SERT).

-

Assay Buffer (e.g., Tris-HCl buffer with appropriate salts).

-

Test compound (HDMP-28) and reference compounds (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

-

96-well microplates.

-

Scintillation counter and scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the transporter of interest to confluency.

-

Harvest the cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For determination of non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor for the respective transporter.

-

Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Metabolism Study

The metabolic fate of HDMP-28 has been investigated using equine liver microsomes and the fungus Cunninghamella elegans as in vitro models. This approach allows for the identification of Phase I and Phase II metabolites.

Objective: To identify the major metabolites of HDMP-28 produced by hepatic enzymes.

Materials:

-

Equine liver microsomes.

-

Cunninghamella elegans culture.

-

HDMP-28.

-

NADPH regenerating system (for microsomes).

-

Culture medium (for C. elegans).

-

Solvents for extraction (e.g., ethyl acetate).

-

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.

Procedure:

-

Incubation with Liver Microsomes:

-

Prepare an incubation mixture containing equine liver microsomes, HDMP-28, and an NADPH regenerating system in a suitable buffer.

-

Incubate the mixture at 37°C for a specified period.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant.

-

-

Incubation with Cunninghamella elegans:

-

Culture Cunninghamella elegans in a suitable medium.

-

Introduce HDMP-28 into the culture.

-

Incubate for a specified period, allowing the fungal enzymes to metabolize the compound.

-

Extract the metabolites from the culture medium using an appropriate organic solvent.

-

-

Sample Analysis:

-

Analyze the supernatant from the microsomal incubation and the extract from the fungal culture using LC-HRMS.

-

Identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Signaling Pathway

HDMP-28 exerts its effects by blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.

Chemical Synthesis

Conclusion

HDMP-28 is a potent, non-selective monoamine reuptake inhibitor with a pharmacological profile that makes it a subject of significant interest in neuropharmacology and medicinal chemistry. This guide provides a foundational understanding of its properties, the methodologies used for its characterization, and its mechanism of action. Further research is warranted to fully elucidate its pharmacological and toxicological profile, particularly its affinity for the norepinephrine transporter and its in vivo effects.

References

- 1. Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methylphenidate Analogues as a New Class of Potential Disease-Modifying Agents for Parkinson’s Disease: Evidence from Cell Models and Alpha-Synuclein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The History and Discovery of Methylnaphthidate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylnaphthidate, also known as HDMP-28, is a synthetic psychoactive compound and a structural analog of the widely prescribed attention-deficit/hyperactivity disorder (ADHD) medication, methylphenidate. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacological profile of this compound. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the compound's core scientific aspects. This guide summarizes key quantitative data, outlines experimental protocols, and provides visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of this novel psychoactive substance.

Introduction

This compound (methyl (naphthalen-2-yl)(piperidin-2-yl)acetate) is a substituted phenidate that has emerged as a designer drug.[1] It is structurally distinct from its parent compound, methylphenidate, through the substitution of the phenyl ring with a naphthalene (B1677914) moiety.[1] This structural modification significantly alters its pharmacological profile, leading to a compound that acts as a potent triple reuptake inhibitor of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][2] This guide delves into the available scientific literature to present a detailed account of this compound's discovery, synthesis, and mechanism of action.

History and Discovery

The first synthesis and characterization of this compound as part of a broader investigation into methylphenidate analogues was reported in 2004 by Davies and his research group.[2][3][4] Their work focused on exploring the structure-activity relationships of methylphenidate derivatives and their binding affinities at dopamine and serotonin transporters.[2][3][4] While methylphenidate was first synthesized in 1944, the exploration of its naphthalene analogue, this compound, is a more recent development in the field of medicinal chemistry.[5]

Synthesis

The synthesis of this compound was achieved through a rhodium(II)-catalyzed intermolecular C-H insertion reaction.[2][3][4] This method provides a direct route to methylphenidate analogues. The general synthetic pathway is outlined below.

Experimental Protocols

General Procedure for the Synthesis of Methyl (naphthalen-2-yl)(piperidin-2-yl)acetate (this compound): [2][3][4]

A solution of the rhodium(II) catalyst (e.g., dirhodium tetraacetate) in a suitable solvent (e.g., dichloromethane) is prepared. To this solution, N-Boc-piperidine is added, followed by the slow addition of methyl 2-diazo-2-(naphthalen-2-yl)acetate. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the N-Boc protected intermediate. Subsequent deprotection of the Boc group using an acid, such as trifluoroacetic acid, affords this compound.

Synthesis of this compound Workflow

Pharmacological Properties

This compound is characterized as a potent monoamine reuptake inhibitor.[1] Unlike methylphenidate, which primarily acts as a dopamine and norepinephrine reuptake inhibitor, this compound exhibits significant affinity for the serotonin transporter as well, making it a triple reuptake inhibitor.[1][2]

In Vitro Binding Affinity

The binding affinities of the erythro and threo isomers of this compound for the dopamine and serotonin transporters were determined using radioligand binding assays.[2]

Data Presentation

| Compound | Transporter | Kᵢ (nM) |

| erythro-(2-naphthyl) | DAT | 15.8 |

| SERT | 105 | |

| threo-(2-naphthyl) | DAT | 8.9 |

| SERT | 168 | |

| Data from Davies et al., 2004[2] |

Experimental Protocols

Radioligand Binding Assay for DAT and SERT: [2]

Membrane preparations from rat striatum (for DAT) and brainstem (for SERT) are used. For DAT binding, membranes are incubated with [³H]WIN 35,428 in the presence of varying concentrations of the test compound (this compound isomers). For SERT binding, [³H]paroxetine is used as the radioligand. Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., cocaine for DAT, imipramine (B1671792) for SERT). After incubation, the membranes are filtered and washed, and the bound radioactivity is quantified by liquid scintillation counting. The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft by blocking their respective transporters.[1][2] This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced monoaminergic neurotransmission.

This compound Signaling Pathway

In Vivo Studies

Specific in vivo studies on this compound are limited in the publicly available scientific literature. However, based on its mechanism of action as a potent triple reuptake inhibitor, it is expected to produce stimulant-like behavioral effects. Studies on its parent compound, methylphenidate, provide a framework for potential in vivo experimental designs.

Locomotor activity studies in rodents are commonly used to assess the stimulant effects of psychoactive compounds.

Hypothetical Experimental Protocol for Locomotor Activity:

Rodents (e.g., rats or mice) would be individually placed in activity monitoring chambers. After a habituation period, they would be administered this compound or a vehicle control. Locomotor activity, including horizontal and vertical movements, would be recorded for a set period. Dose-response relationships could be established by testing a range of this compound doses.

In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Hypothetical Experimental Protocol for In Vivo Microdialysis: